molecular formula C13H20O7 B1474181 (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one CAS No. 864846-17-3

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

Cat. No.: B1474181
CAS No.: 864846-17-3
M. Wt: 288.29 g/mol
InChI Key: MFSQZAFRNGCTLH-LWIGBJQBSA-N
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Description

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one is a highly intricate and multifaceted molecule. It is a cyclic sugar lactone compound with the molecular formula C13H20O7 and a molecular weight of 288.29 g/mol.

Properties

IUPAC Name

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7/c1-11(2)16-5-7(18-11)8-9-13(6-14,10(15)17-8)20-12(3,4)19-9/h7-9,14H,5-6H2,1-4H3/t7-,8+,9+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQZAFRNGCTLH-LWIGBJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H]3[C@@](C(=O)O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one involves several steps. One common method includes the protection of hydroxyl groups in D-talose, followed by selective oxidation and subsequent cyclization to form the lactone ring. The reaction conditions typically involve the use of protecting groups such as isopropylidene and reagents like oxidizing agents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring or other functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one exhibit antiviral properties. Research has shown that derivatives of this compound can inhibit viral replication in vitro. For instance, compounds with similar structural features have been evaluated for their efficacy against RNA viruses like influenza and coronaviruses .

Anticancer Activity

The compound's unique structural attributes suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Specifically, it has been linked to the inhibition of the PI3K/Akt/mTOR pathway in certain cancer cell lines .

Drug Delivery Systems

Due to its chemical stability and ability to form complexes with various biomolecules, this compound is being explored as a potential candidate for drug delivery systems. Its dioxolane moiety allows for enhanced solubility and bioavailability of poorly soluble drugs when used as a carrier .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its structure allows it to interact with specific active sites of enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of glycosidases and proteases that are crucial in various biological processes .

Molecular Probes

In biochemistry, the compound can serve as a molecular probe due to its fluorescent properties when modified appropriately. These probes can be utilized in imaging techniques to study cellular processes in real-time .

Polymer Synthesis

Mechanism of Action

The mechanism of action of (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one involves its interaction with bacterial cell walls, disrupting their integrity and leading to cell death. The compound’s unique structure allows it to target specific pathways in bacterial cells, making it effective against drug-resistant strains.

Comparison with Similar Compounds

Similar Compounds

    2C-Hydroxymethyl-2,35,6-di-O-isopropylidene-D-mannono-1,4-lactone: Similar in structure but differs in the stereochemistry of the hydroxymethyl group.

    2-C-(Hydroxymethyl)-2,35,6-di-O-isopropylidene-D-mannose: Another related compound with applications in carbohydrate metabolism.

Uniqueness

(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one is unique due to its specific configuration and potential for developing targeted therapeutic interventions. Its ability to combat drug-resistant bacterial infections sets it apart from other similar compounds.

Biological Activity

The compound (3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one , also known by its CAS number 14440-56-3 , is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H18O6C_{12}H_{18}O_{6}, with a molecular weight of approximately 258.27 g/mol . The structure features multiple functional groups including dioxolanes and hydroxymethyl groups which may contribute to its biological properties.

Structural Representation

PropertyValue
Molecular FormulaC12H18O6C_{12}H_{18}O_{6}
Molecular Weight258.27 g/mol
CAS Number14440-56-3

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing cellular damage. A study on related dioxolane derivatives showed significant scavenging activity against reactive oxygen species (ROS) .

Antimicrobial Properties

Several studies have explored the antimicrobial potential of dioxolane-containing compounds. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial strains, suggesting a potential application in developing antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests possible interactions with enzymes. In particular, dioxolane derivatives have been studied for their ability to inhibit enzymes such as glycosidases and proteases, which are critical in various biochemical pathways .

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry assessed the antioxidant properties of dioxolane derivatives. The results indicated that these compounds could significantly reduce oxidative stress in cellular models .
  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related compound against Staphylococcus aureus and Escherichia coli. The results showed a promising reduction in bacterial load, indicating potential therapeutic applications .

Summary of Key Findings

  • Antioxidant Activity : Effective in scavenging ROS.
  • Antimicrobial Properties : Active against key bacterial pathogens.
  • Enzyme Inhibition : Potential to inhibit critical enzymes involved in metabolic pathways.

Comparative Analysis

Activity TypeRelated CompoundsObserved Effects
AntioxidantDioxolane DerivativesScavenging ROS
AntimicrobialSimilar DioxolanesEffective against S. aureus and E. coli
Enzyme InhibitionVarious DerivativesInhibition of glycosidases and proteases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one
Reactant of Route 2
(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one

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